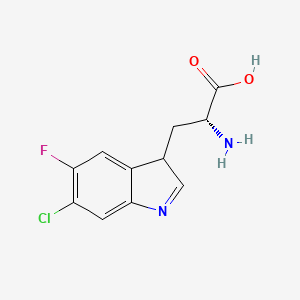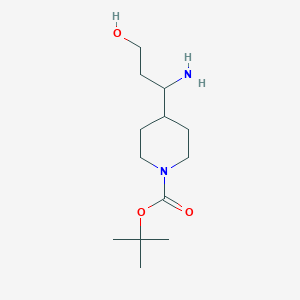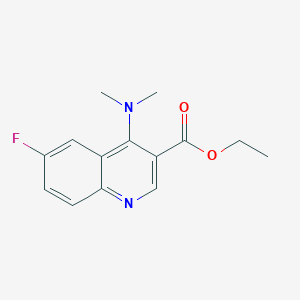
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and ethyl 4-aminobenzoate.
Nucleophilic Substitution: The 4-chloroquinoline undergoes nucleophilic substitution with ethyl 4-aminobenzoate in the presence of a base like potassium carbonate.
Fluorination: The intermediate product is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Produces quinoline-3-carboxylic acid derivatives.
Reduction: Yields reduced quinoline derivatives.
Substitution: Results in various substituted quinoline compounds.
科学研究应用
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in bacterial and viral replication.
Interfere with DNA Synthesis: The compound can bind to DNA, interfering with its synthesis and function.
Disrupt Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death.
相似化合物的比较
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in various applications.
4-(Dimethylamino)quinoline: Known for its antimalarial properties.
6-Fluoroquinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.
属性
分子式 |
C14H15FN2O2 |
|---|---|
分子量 |
262.28 g/mol |
IUPAC 名称 |
ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-6-5-9(15)7-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |
InChI 键 |
JRTHRMZNXSYBIK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



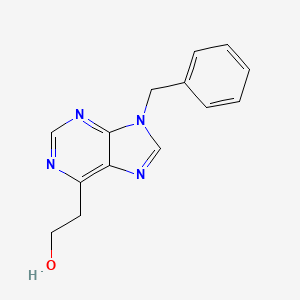
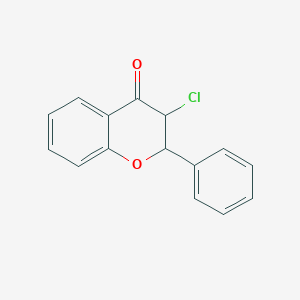
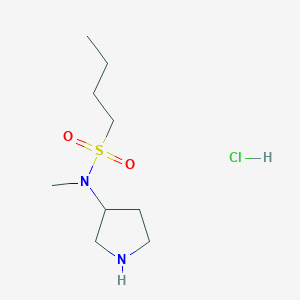

![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)


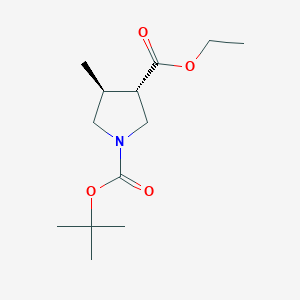
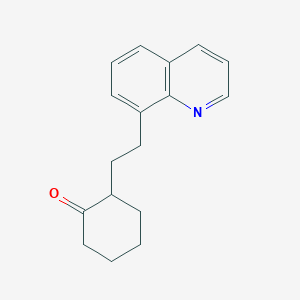
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)

